molecular formula C5H5FN2O3 B8025786 3-Fluoro-4-nitropyridine hydrate

3-Fluoro-4-nitropyridine hydrate

Cat. No.: B8025786
M. Wt: 160.10 g/mol
InChI Key: WIPKKKWBDFKUQN-UHFFFAOYSA-N
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Description

3-Fluoro-4-nitropyridine hydrate is a fluorinated pyridine derivative Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-nitropyridine hydrate typically involves the fluorination of 3-bromo-4-nitropyridine N-oxide. This reaction is carried out at room temperature and yields 3-fluoro-4-nitropyridine N-oxide, which can then be converted to 3-fluoro-4-aminopyridine through catalytic hydrogenation . Another method involves the reaction of pyridine and substituted pyridines with nitrogen pentoxide in an organic solvent to form the N-nitropyridinium ion, which is then reacted with sulfur dioxide and bisulfite in water to obtain 3-nitropyridine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-nitropyridine hydrate undergoes various chemical reactions, including nucleophilic aromatic substitution, reduction, and catalytic hydrogenation. The nitro group in the compound is particularly reactive and can be replaced by other nucleophiles under appropriate conditions .

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Fluoro-4-nitropyridine hydrate involves its interaction with various molecular targets and pathways. The nitro group also plays a crucial role in the compound’s reactivity, making it a versatile intermediate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3-fluoro-4-nitropyridine;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN2O2.H2O/c6-4-3-7-2-1-5(4)8(9)10;/h1-3H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPKKKWBDFKUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1[N+](=O)[O-])F.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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